(Mesitylthio)trimethylsilane
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Overview
Description
(Mesitylthio)trimethylsilane is an organosilicon compound with the molecular formula C12H20SSi. It is characterized by the presence of a mesitylthio group (a sulfur atom bonded to a mesityl group) and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Mesitylthio)trimethylsilane can be synthesized through the reaction of mesitylthiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between mesitylthiol and trimethylchlorosilane. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Mesitylthio)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylthio group is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the mesitylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Organosilicon Compounds: Resulting from reduction reactions.
Substituted Silanes: Produced from nucleophilic substitution reactions.
Scientific Research Applications
(Mesitylthio)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfur-containing groups into organic molecules.
Material Science: The compound is utilized in the synthesis of silicon-based materials with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: this compound is employed in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of (mesitylthio)trimethylsilane involves the interaction of its functional groups with target molecules. The mesitylthio group can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. These interactions facilitate the formation of new chemical bonds and the transformation of substrates in synthetic reactions.
Comparison with Similar Compounds
Trimethyl(methylthio)silane: Similar in structure but with a methylthio group instead of a mesitylthio group.
Trimethylsilyl Chloride: A simpler organosilicon compound used in various synthetic applications.
Dimethyl(mesitylthio)silane: Contains two methyl groups and a mesitylthio group bonded to silicon.
Uniqueness: (Mesitylthio)trimethylsilane is unique due to the presence of the mesitylthio group, which imparts specific reactivity and steric properties. This makes it particularly useful in reactions requiring selective sulfur incorporation and in the synthesis of complex organic molecules.
Properties
CAS No. |
60253-72-7 |
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Molecular Formula |
C12H20SSi |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trimethylphenyl)sulfanylsilane |
InChI |
InChI=1S/C12H20SSi/c1-9-7-10(2)12(11(3)8-9)13-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
IJZZCDKRJLKNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S[Si](C)(C)C)C |
Origin of Product |
United States |
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